molecular formula C11H22ClN B1459469 N-(prop-2-en-1-yl)cyclooctanamine hydrochloride CAS No. 1803603-52-2

N-(prop-2-en-1-yl)cyclooctanamine hydrochloride

Cat. No. B1459469
CAS RN: 1803603-52-2
M. Wt: 203.75 g/mol
InChI Key: NCDHYXOUABCNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(prop-2-en-1-yl)cyclooctanamine hydrochloride” is a chemical compound with the molecular formula C11H22ClN . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “N-(prop-2-en-1-yl)cyclooctanamine hydrochloride” is 203.75 g/mol . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “N-(prop-2-en-1-yl)cyclooctanamine hydrochloride” are not provided in the search results .

Scientific Research Applications

Proteomics Research

N-(prop-2-en-1-yl)cyclooctanamine hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used for the preparation of biochemical samples where it may act as a stabilizing agent for proteins during analysis .

Synthesis of Propargylamines

Propargylamines are a class of compounds with significant pharmaceutical and biological propertiesN-(prop-2-en-1-yl)cyclooctanamine hydrochloride can be used in the solvent-free synthesis of propargylamines, which is a greener approach to producing these compounds with applications in treating neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Neurodegenerative Disease Treatment

Derivatives of propargylamines, such as selegiline and rasagiline, have been used against neurodegenerative disordersN-(prop-2-en-1-yl)cyclooctanamine hydrochloride may serve as a precursor in the synthesis of these derivatives, contributing to treatments for diseases like Parkinson’s and Alzheimer’s .

Cancer Research

In cancer research, propargylamine derivatives have shown potential in symptomatic and neuroprotective treatments. They have been found to inhibit lysine-specific demethylase-1 (LSD-1), which is beneficial in induced senescence and growth inhibition of cancer cellsN-(prop-2-en-1-yl)cyclooctanamine hydrochloride could be a key intermediate in synthesizing these inhibitors .

Pharmaceutical Testing

This compound is also important in pharmaceutical testing, where it is used as a reference standard to ensure the accuracy of experimental results. It helps in validating the efficacy and safety of new pharmaceutical compounds .

Material Science

In material science, N-(prop-2-en-1-yl)cyclooctanamine hydrochloride might be involved in the study of mechanical properties of materials. It could be used in molecular mechanics simulations to understand the correlation between molecular structure and mechanical properties .

Safety and Hazards

This compound should be handled with care. It is recommended to keep away from heat/sparks/open flames/hot surfaces and to avoid breathing dust/fume/gas/mist/vapours/spray . It should be stored under inert gas and protected from moisture . Personal protective equipment should be used as required .

properties

IUPAC Name

N-prop-2-enylcyclooctanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-2-10-12-11-8-6-4-3-5-7-9-11;/h2,11-12H,1,3-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDHYXOUABCNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1CCCCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(prop-2-en-1-yl)cyclooctanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.